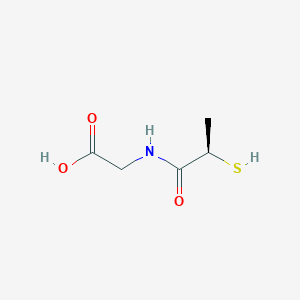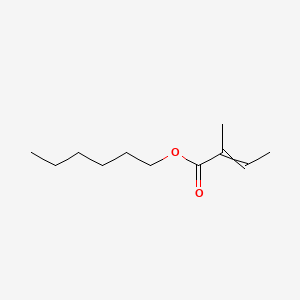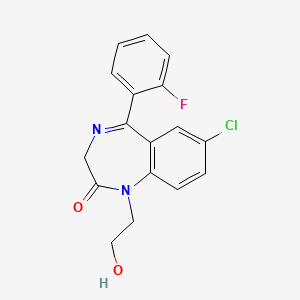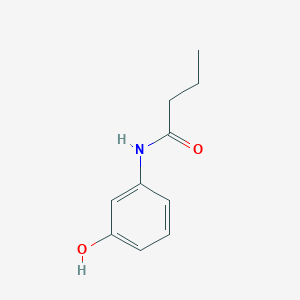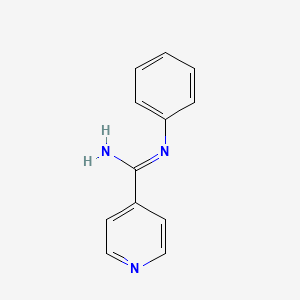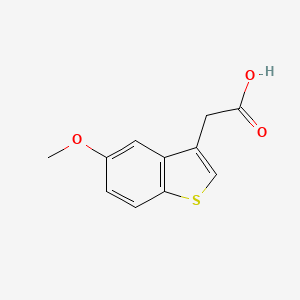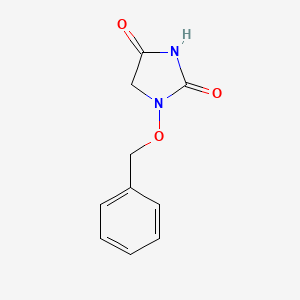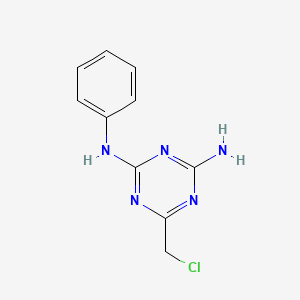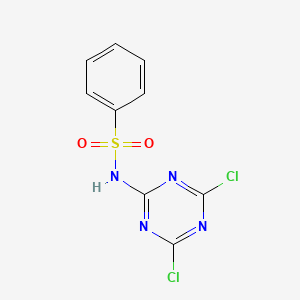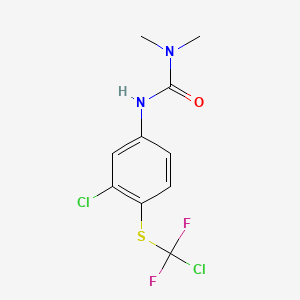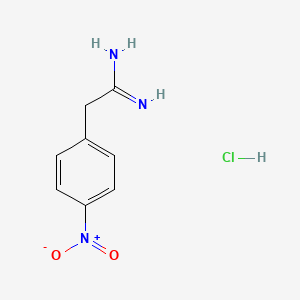![molecular formula C31H30N2O4S B1615744 3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide CAS No. 38219-91-9](/img/structure/B1615744.png)
3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzene rings, amide groups, and sulfonyl functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- Benzenepropanamide, N-(4-methylphenyl)-
- 3-Phenyl-N-(p-tolyl)propanamide
Uniqueness
3-Oxo-3-phenyl-N-[4-[n-(3-phenylpropyl)-n-(p-tolyl)sulfamoyl]phenyl]propionamide is unique due to its complex structure and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
38219-91-9 |
|---|---|
分子式 |
C31H30N2O4S |
分子量 |
526.6 g/mol |
IUPAC名 |
N-[4-[(4-methylphenyl)-(3-phenylpropyl)sulfamoyl]phenyl]-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C31H30N2O4S/c1-24-14-18-28(19-15-24)33(22-8-11-25-9-4-2-5-10-25)38(36,37)29-20-16-27(17-21-29)32-31(35)23-30(34)26-12-6-3-7-13-26/h2-7,9-10,12-21H,8,11,22-23H2,1H3,(H,32,35) |
InChIキー |
OVSHMCBRVQWMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
38219-91-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


